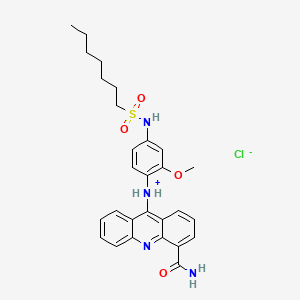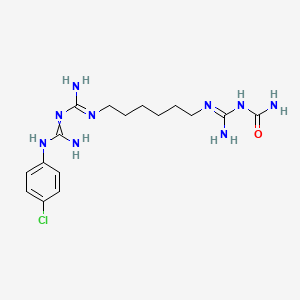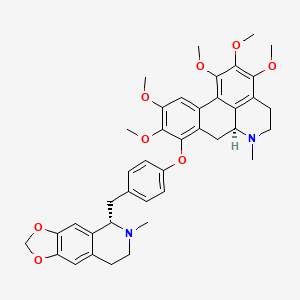
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the diethyl ester groups. The final step involves the iodination of the compound to form the iodide salt. Common reagents used in these reactions include diethyl malonate, methylpyridine, and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Wissenschaftliche Forschungsanwendungen
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide involves its interaction with calcium channels in biological membranes. By blocking these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.
Amlodipine: Known for its long-acting effects as a calcium channel blocker.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide stands out due to its unique structural features, which may confer specific binding properties and biological activities. Its iodide salt form may also influence its solubility and pharmacokinetics.
Eigenschaften
CAS-Nummer |
78005-05-7 |
|---|---|
Molekularformel |
C19H25IN2O4 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-21(14)5;/h8-11,17H,6-7H2,1-5H3;1H |
InChI-Schlüssel |
MMXSHNFISDTKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=[N+]2C)C(=O)OCC)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
